4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one
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Overview
Description
4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one is a synthetic organic compound characterized by its unique chemical structure, which includes a piperazine ring substituted with a 2,5-dimethoxybenzoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one typically involves the reaction of 2,5-dimethoxybenzoic acid with 3-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full pharmacological potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,5-Dimethoxybenzaldehyde
- 3-(2,5-Dimethoxybenzoyl)propionic acid
- 4-(2,5-Dimethoxybenzoyl)benzoic acid
Uniqueness
4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
4-(2,5-dimethoxybenzoyl)-3-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9-13(17)15-6-7-16(9)14(18)11-8-10(19-2)4-5-12(11)20-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTUKFVPEQCLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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